3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride

Description

BenchChem offers high-quality 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCPFDLHRPOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and potential applications of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. Designed for the advanced scientific community, this document synthesizes critical data to support ongoing and future research and development endeavors.

Core Chemical Identity and Properties

3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a halogenated amino alcohol derivative with significant potential as a pharmaceutical intermediate and a building block in organic synthesis.[1] Its structure, featuring a bromine atom at the meta position of the phenyl ring and a hydrophilic hydrochloride salt, imparts unique chemical characteristics that are of interest in drug discovery.[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1379957-89-7 | [1] |

| Molecular Formula | C₉H₁₃BrClNO | [1] |

| Molecular Weight | 266.56 g/mol | [1] |

| Physical Form | White to yellow solid | |

| Purity | Typically ≥95% | |

| Melting Point | Not specified in available literature. | |

| Boiling Point | Not specified in available literature. | |

| Solubility | The hydrochloride salt form enhances water solubility.[1] It is also expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | [2] |

| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [1] |

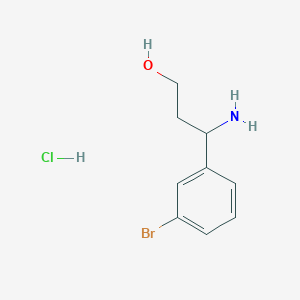

Structural Representation

The chemical structure of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a critical determinant of its reactivity and potential biological activity. The presence of amino, hydroxyl, and bromophenyl functional groups allows for a wide range of chemical modifications.[1]

Figure 1: Chemical structure of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride.

Synthesis and Manufacturing

The synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the reduction of a nitroalkene intermediate.

Synthetic Pathway Overview

The general synthetic scheme is as follows:

Figure 2: A common synthetic pathway for 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis:

Step 1: Synthesis of 3-Bromo-β-nitrostyrene

-

In a round-bottom flask, dissolve 3-bromobenzaldehyde and nitromethane in a suitable solvent (e.g., methanol).

-

Add a base catalyst (e.g., sodium hydroxide) portion-wise while maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry the crude 3-bromo-β-nitrostyrene.

Step 2: Reduction to 3-Amino-3-(3-bromophenyl)propan-1-ol

-

Suspend the crude 3-bromo-β-nitrostyrene in a mixture of tetrahydrofuran and water.

-

Cool the mixture to 0°C and add sodium borohydride in portions.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 3-Amino-3-(3-bromophenyl)propan-1-ol in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to yield 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), the methine proton adjacent to the amino group, the methylene protons of the propanol chain, and the hydroxyl and amino protons. The exact chemical shifts and coupling patterns will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the bromophenyl ring, the methine carbon, and the two methylene carbons of the propanol backbone.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. A typical method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 210-230 nm).

For chiral purity analysis, a chiral stationary phase is required.

Potential Applications in Research and Drug Development

3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various chiral molecules for drug discovery.[1] Its utility in the development of central nervous system agents, such as antidepressants and anticonvulsants, has been noted.[1] The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships.[1]

Potential Biological Activities

While specific biological activity data for 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is limited, related compounds have shown interesting pharmacological properties.

-

Neuropharmacological Effects: Derivatives of 3-amino-1-phenylpropanol are known to be intermediates in the synthesis of drugs like fluoxetine and atomoxetine, which act on neurotransmitter systems.[3] Research into novel derivatives could lead to the discovery of new modulators of neuronal function. Studies on related 3-aminopropanal compounds have suggested a role in neuroprotection against cerebral ischemia.[4][5]

-

Antimicrobial Activity: Bromophenyl derivatives have been investigated for their antibacterial and antifungal properties.[6] The bromine substituent can enhance the antimicrobial efficacy of a molecule. Further investigation is warranted to determine if 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride or its derivatives possess clinically relevant antimicrobial activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride.

Hazard Identification

The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a versatile chemical entity with significant potential for researchers and drug development professionals. Its well-defined chemical properties and synthetic accessibility make it an attractive starting material for the creation of novel compounds with potential therapeutic value. Further research into its biological activities is encouraged to fully elucidate its pharmacological profile and potential applications in medicine.

References

Click to expand

-

Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]

-

Ivanova, S., Botchkina, G. I., Al-Abed, Y., Meistrell, M., Batliwalla, F., Gregersen, P. K., ... & Tracey, K. J. (2003). Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Proceedings of the National Academy of Sciences, 100(1), 332-337. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

-

Semantic Scholar. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4- Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/a6c1e3b3c3b0f5b9f7b0f5b9f7b0f5b9f7b0f5b9]([Link]

-

MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

-

PubMed. (2003). Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

Sources

- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | Chemsrc [chemsrc.com]

- 4. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotection in cerebral ischemia by neutralization of 3-aminopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of C9H13BrClNO

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Psychoactive Substances

The molecular formula C9H13BrClNO represents a fascinating and complex area of study within the broader class of substituted phenethylamines. These compounds, often emerging as novel psychoactive substances (NPS), present significant challenges and opportunities for the scientific community. Their nuanced structural modifications can dramatically alter their pharmacological and toxicological profiles. This guide focuses on a representative isomer, 2-Bromo-4-chloro-N,alpha-dimethylphenethylamine , to provide a comprehensive technical overview of its molecular structure, bonding, synthesis, and predicted biological activity. As specific experimental data for this exact compound is limited in public literature, this document synthesizes information from closely related analogs to provide a robust and insightful resource for researchers.

Molecular Structure and Isomerism

The chemical formula C9H13BrClNO suggests a multitude of potential isomers. The core structure is a phenethylamine skeleton, which consists of a phenyl ring attached to an amino group via a two-carbon chain.[1] The complexity arises from the various possible substitution patterns of the bromine, chlorine, and N,alpha-dimethyl groups on this framework.

For the purpose of this guide, we will focus on 2-Bromo-4-chloro-N,alpha-dimethylphenethylamine .

Key Structural Features:

-

Phenyl Ring Substitution: A bromine atom at the 2-position and a chlorine atom at the 4-position. This di-halogenation pattern is crucial in defining the molecule's electronic properties and its interaction with biological targets.

-

Side Chain Substitution: A methyl group at the alpha-carbon (adjacent to the phenyl ring). This classifies the molecule as a substituted amphetamine.

-

Amino Group Substitution: A methyl group on the nitrogen atom, making it a secondary amine, analogous to methamphetamine.

-

Chirality: The presence of a chiral center at the alpha-carbon results in two possible enantiomers: (R)-2-Bromo-4-chloro-N,alpha-dimethylphenethylamine and (S)-2-Bromo-4-chloro-N,alpha-dimethylphenethylamine.

Bonding and Stereochemistry

The bonding within 2-Bromo-4-chloro-N,alpha-dimethylphenethylamine involves a combination of covalent bonds within the molecule and potential intermolecular interactions in a condensed phase.

-

Covalent Bonds: The molecule is held together by sigma (σ) and pi (π) covalent bonds. The phenyl ring exhibits aromaticity due to the delocalized π-electron system. The C-Br and C-Cl bonds are polar covalent bonds, with the halogen atoms being more electronegative than carbon.

-

Stereochemistry: The stereochemistry at the alpha-carbon is of paramount importance as enantiomers of substituted amphetamines often exhibit different pharmacological activities and metabolic profiles.

Synthesis and Purification

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the reductive amination of a corresponding ketone precursor.

Sources

A Researcher's Guide to the Characterization of Compounds with Limited Public Data: A Case Study on CAS 1379957-89-7

Abstract

In the landscape of chemical research and drug development, researchers frequently encounter compounds with sparse or non-existent public documentation. A query for CAS number 1379957-89-7 in prominent chemical databases yields no specific, publicly available data on its physical and chemical properties. This scenario, while seemingly a roadblock, presents an opportunity to detail a systematic and robust workflow for the characterization of novel or poorly documented chemical entities. This guide provides an in-depth, experience-driven approach for researchers and drug development professionals to elucidate the essential physicochemical properties of such compounds, ensuring a foundation of scientific integrity and trustworthiness in their work.

Introduction: The Challenge of the Unknown Identifier

The Chemical Abstracts Service (CAS) registry is a comprehensive database of chemical substances. However, a CAS number may not yield public information for several reasons:

-

Proprietary Nature: The compound may be part of a confidential research and development program, and its data is not yet disclosed.

-

Novelty: It could be a newly synthesized molecule that has not yet been published or registered in public-facing databases.

-

Data Entry Error: The identifier itself might be incorrect or outdated.

Faced with a similar situation as with CAS 1379957-89-7, a researcher must pivot from direct searching to a systematic process of discovery and verification. This guide outlines such a process, emphasizing the "why" behind each step to build a self-validating data package for any novel compound.

The Characterization Workflow: A Multi-Pillar Approach

A robust characterization of a novel compound relies on the integration of computational, analytical, and physical chemistry techniques. The following workflow is designed to be iterative, with findings from one stage informing the experimental design of the next.

Caption: A multi-pillar workflow for the systematic characterization of novel chemical compounds.

Pillar 1: In Silico Assessment and Database Mining

Before any benchwork is initiated, a thorough computational and literature search is paramount. This initial step conserves resources and provides a theoretical framework for subsequent experiments.

2.1.1. Database and Literature Search Strategy The primary objective is to confirm that the lack of data for "CAS 1379957-89-7" is not due to a transcriptional error or the use of a non-standard identifier.

-

Cross-database Verification: Search the CAS number in multiple, structurally diverse databases.

-

Substructure and Similarity Searches: If a potential structure is hypothesized (e.g., from synthetic route knowledge), perform substructure and similarity searches to identify related, better-characterized compounds.

-

Patent and Literature Mining: Utilize platforms like SciFinder, Reaxys, and Google Patents to search for the CAS number or related structural motifs. Often, compounds are disclosed in patents long before they appear in academic journals.

2.1.2. In Silico Property Prediction Computational models are invaluable for predicting a compound's behavior, guiding experimental design, and identifying potential liabilities early in the discovery process.[1][2] These models are particularly useful for estimating ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3][4]

Table 1: Key In Silico Predictions and Their Implications

| Predicted Property | Relevance in Drug Discovery | Recommended Tools |

| Molecular Weight (MW) | Adherence to "Rule of Five" for oral bioavailability. | SwissADME, pkCSM |

| logP / logD | Predicts lipophilicity, affecting permeability and solubility.[5] | SwissADME, ChemDraw |

| pKa | Determines ionization state at physiological pH, impacting solubility and receptor binding.[5] | MarvinSketch, ACD/Labs |

| Aqueous Solubility (logS) | Critical for absorption and formulation.[6] | SwissADME, pkCSM |

| ADME/Tox Profile | Early flag for potential toxicity, metabolic instability, or poor permeability.[4] | pkCSM, DEREK Nexus |

Pillar 2: Definitive Structural Elucidation

The cornerstone of any chemical characterization is the unambiguous determination of its chemical structure. This is achieved through a combination of spectroscopic techniques.[7][8]

2.2.1. Mass Spectrometry (MS)

-

Objective: To determine the accurate molecular weight and elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS), typically using ESI-TOF or Orbitrap instruments, is the gold standard.

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile).

-

Infuse the sample directly or via LC-MS into the mass spectrometer.

-

Acquire data in both positive and negative ionization modes to identify the molecular ion ([M+H]+, [M-H]-, [M+Na]+, etc.).

-

Utilize the instrument's software to calculate the elemental formula from the accurate mass and isotopic pattern.[9][10]

-

-

Causality: HRMS provides a highly accurate mass measurement (typically < 5 ppm error), which severely constrains the number of possible elemental compositions, often leading to a single, unambiguous molecular formula.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

-

Methodology: A suite of NMR experiments is required for full characterization.[11][12]

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and coupling patterns (neighboring protons).

-

¹³C NMR & DEPT: Shows the number of distinct carbon environments and classifies them as CH, CH₂, CH₃, or quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY identifies H-H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range H-C correlations, allowing the pieces of the structure to be assembled.

-

-

Trustworthiness: The combination of these experiments provides a self-validating system. A proposed structure must be consistent with all observed correlations across all NMR spectra.

Caption: Integrated NMR spectroscopy workflow for structural elucidation.

Pillar 3: Experimental Physicochemical Profiling

While in silico tools provide excellent estimates, experimental determination of key physicochemical properties is essential for regulatory filings and accurate modeling of in vivo behavior.[6][13][14] High-throughput assays are often employed in early discovery to manage large numbers of compounds efficiently.[15]

Table 2: Core Physicochemical Assays and Methodologies

| Property | Experimental Method | Principle | Importance |

| Aqueous Solubility | Kinetic or Thermodynamic Nephelometry; HPLC-UV | Measures the concentration of a saturated solution. Kinetic methods are higher throughput. | A prerequisite for absorption; low solubility can lead to poor bioavailability and formulation challenges.[5] |

| pKa | Potentiometric Titration; UV-Vis Spectrophotometry | Measures the pH at which a compound is 50% ionized.[5] | Governs solubility, permeability, and target binding across different pH environments (e.g., stomach vs. intestine).[5] |

| Lipophilicity (LogD) | Shake-Flask (Octanol/Water); Chromatographic (HPLC) | Measures the distribution of a compound between a lipid and an aqueous phase at a specific pH. | A key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[15] |

| Chemical Stability | HPLC-UV analysis over time in various pH buffers | Assesses degradation of the parent compound under defined conditions (pH, temperature). | Identifies liabilities that could limit shelf-life or lead to degradation in physiological fluids. |

| Melting Point (MP) | Differential Scanning Calorimetry (DSC); Capillary Method | Measures the temperature at which the solid-liquid phase transition occurs. | An indicator of purity and lattice energy, which can influence solubility and dissolution rate. |

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

-

Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, initiating precipitation.

-

Incubation: Shake the plate for 2 hours at room temperature to allow equilibrium to be reached.

-

Analysis: Analyze the plate using a nephelometer, which measures light scattering caused by precipitated particles. The concentration at which precipitation is first observed is the kinetic solubility.

-

Self-Validation: The use of a multi-point concentration curve provides a more reliable result than a single-point check. A known compound with high and low solubility should be run as a control.

Conclusion: Building a Comprehensive Data Package

The absence of public data for an identifier like CAS 1379957-89-7 is not an endpoint but the beginning of a systematic scientific investigation. By integrating in silico predictions, definitive spectroscopic analysis, and robust experimental profiling, a complete and trustworthy physicochemical data package can be constructed. This foundational knowledge is indispensable for making informed decisions in the complex, multi-parameter optimization process that defines modern drug discovery.[16]

References

-

The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available at: [Link]

-

Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. Available at: [Link]

-

Comprehensive physicochemical characterisation for drug discovery. CRO solutions. Available at: [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

A Chemical Characterization Workflow to Speed up Identification of Unknowns. YouTube. Available at: [Link]

-

Identification strategy for unknown pollutants using high-resolution mass spectrometry: Androgen-disrupting compounds identified through effect-directed analysis. NIH. Available at: [Link]

-

Physicochemical Properties. Pacific BioLabs. Available at: [Link]

-

Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Available at: [Link]

-

How do scientist find compounds in substances?. Reddit. Available at: [Link]

-

Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH. Available at: [Link]

-

Development of predictive in silico models for ADME properties. ResearchGate. Available at: [Link]

-

Structural Elucidation. Izvolitve - Institut "Jožef Stefan". Available at: [Link]

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available at: [Link]

-

8: Identification of Unknowns (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Physicochemical Properties. Frontage Laboratories. Available at: [Link]

-

Unknown Chemical Identification & Quantification. Expert Chemical Analysis, Inc.. Available at: [Link]

-

UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. Available at: [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Hunter. Available at: [Link]

-

From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. YouTube. Available at: [Link]

Sources

- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 6. nuvisan.com [nuvisan.com]

- 7. jchps.com [jchps.com]

- 8. izvolitve.ijs.si [izvolitve.ijs.si]

- 9. youtube.com [youtube.com]

- 10. Identification strategy for unknown pollutants using high-resolution mass spectrometry: Androgen-disrupting compounds identified through effect-directed analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol

Introduction

3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a valuable building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active compounds, particularly those targeting the central nervous system, such as antidepressants and anticonvulsants.[1] The presence of a chiral center, an amino group, a hydroxyl group, and a functionalizable bromophenyl moiety makes it a versatile synthon for the construction of complex molecular architectures.[1] This guide provides an in-depth analysis of plausible and scientifically sound synthesis pathways for this important intermediate, designed for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis

A retrosynthetic analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol reveals several strategic disconnections, leading to three primary synthetic approaches. These pathways leverage common and robust chemical transformations, each with its own set of advantages and challenges.

Figure 1: Retrosynthetic analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol.

Synthesis Pathway I: Asymmetric Reduction of a β-Amino Ketone

This pathway is a convergent and efficient strategy that introduces the chirality at the hydroxyl-bearing carbon in the final step. The key intermediate is the prochiral β-amino ketone, 3-amino-1-(3-bromophenyl)propan-1-one.

Workflow for Pathway I

Figure 2: Workflow for the synthesis via asymmetric reduction of a β-amino ketone.

Step-by-Step Protocol for Pathway I

Step 1: Synthesis of 3-Amino-1-(3-bromophenyl)propan-1-one (Mannich Reaction)

The synthesis commences with the Mannich reaction of 1-(3-bromophenyl)propan-1-one. This classical reaction forms a C-C bond at the α-position of the ketone and introduces the amino group.

-

Reaction Setup: To a solution of 1-(3-bromophenyl)propan-1-one in a suitable solvent such as ethanol or isopropanol, add paraformaldehyde and the hydrochloride salt of the desired amine (e.g., ammonia, methylamine).

-

Reaction Conditions: The mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired β-amino ketone.

Causality Behind Experimental Choices: The use of the hydrochloride salt of the amine prevents undesired side reactions such as self-condensation of the ketone. The choice of solvent is crucial for the solubility of the reactants and for achieving the optimal reaction temperature.

Step 2: Asymmetric Reduction of 3-Amino-1-(3-bromophenyl)propan-1-one

The key chiral center is introduced in this step through the asymmetric reduction of the prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation.[2]

-

Catalyst Preparation: The chiral oxazaborolidine catalyst (CBS catalyst) is either purchased or prepared in situ.

-

Reduction: The 3-amino-1-(3-bromophenyl)propan-1-one is dissolved in an aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A borane source, such as borane-dimethyl sulfide complex (BMS), is then added slowly to the solution containing the CBS catalyst.

-

Quenching and Purification: The reaction is quenched by the slow addition of methanol. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by crystallization or column chromatography.

Causality Behind Experimental Choices: The low temperature is critical for achieving high enantioselectivity by minimizing the non-catalyzed background reduction. The CBS catalyst forms a complex with the borane and the ketone, directing the hydride delivery from one face of the carbonyl group, thus establishing the stereocenter.

Synthesis Pathway II: Nucleophilic Ring-Opening of a Chiral Epoxide

This pathway is another robust strategy where the stereocenter is established early in the synthesis by using a chiral epoxide. The subsequent ring-opening with an amine source is typically highly regioselective and stereospecific.

Workflow for Pathway II

Figure 3: Workflow for the synthesis via ring-opening of a chiral epoxide.

Step-by-Step Protocol for Pathway II

Step 1: Synthesis of Chiral (3-Bromophenyl)oxirane

The synthesis of the chiral epoxide can be achieved through various methods, with the Sharpless asymmetric epoxidation of the corresponding allyl alcohol being a prominent example. Alternatively, chiral epoxides such as (R)-2-(3-Bromophenyl)oxirane are commercially available.

Step 2: Nucleophilic Ring-Opening

The chiral epoxide is then subjected to nucleophilic attack by an amine or an amine equivalent.

-

Reaction with Azide: A common method involves opening the epoxide with sodium azide (NaN₃) in the presence of a Lewis acid or in a protic solvent mixture. This results in a β-azido alcohol. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

-

Direct Amination: Alternatively, the epoxide can be opened directly with a protected amine, such as dibenzylamine, followed by deprotection.

Causality Behind Experimental Choices: The azide route is often preferred due to the high nucleophilicity of the azide ion and the clean conversion of the azide to the amine. The choice of the amine nucleophile and reaction conditions will determine the regioselectivity of the ring-opening. In general, under neutral or basic conditions, the nucleophile attacks the less substituted carbon of the epoxide.

Synthesis Pathway III: Reduction of an Enaminone Intermediate

This pathway offers an alternative route that involves the formation of an enaminone, which is then reduced to the target β-amino alcohol. This method is analogous to a known synthesis of fluoxetine precursors.[3][4]

Workflow for Pathway III

Figure 4: Workflow for the synthesis via reduction of an enaminone.

Step-by-Step Protocol for Pathway III

Step 1: Synthesis of 3-Amino-1-(3-bromophenyl)prop-2-en-1-one (Enaminone)

-

Claisen Condensation: 3-Bromoacetophenone undergoes a Claisen condensation with ethyl formate in the presence of a strong base like sodium hydride (NaH) to form the corresponding β-keto aldehyde, which exists as its enolate salt.

-

Condensation with Amine: The crude enolate is then reacted with an amine (e.g., ammonia or methylamine) to form the enaminone.

Step 2: Reduction of the Enaminone

The enaminone is then reduced to the target β-amino alcohol.

-

Reduction: A reducing agent such as sodium borohydride (NaBH₄) can be used to reduce both the double bond and the ketone. The reaction is typically carried out in a protic solvent like methanol or ethanol.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The product is then purified by standard methods.

Causality Behind Experimental Choices: The choice of reducing agent is critical. A strong reducing agent like LiAlH₄ would also be effective. For stereocontrol, a chiral reducing agent or a catalytic asymmetric hydrogenation could be employed, although this would require further optimization.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Asymmetric Reduction of β-Amino Ketone | Pathway II: Ring-Opening of Chiral Epoxide | Pathway III: Reduction of Enaminone |

| Key Strategy | Late-stage introduction of chirality | Early-stage introduction of chirality | Reduction of a conjugated system |

| Starting Materials | 1-(3-Bromophenyl)propan-1-one, Amine | 3-Bromostyrene or (3-Bromophenyl)oxirane | 3-Bromoacetophenone, Ethyl formate, Amine |

| Stereocontrol | Well-established (e.g., CBS reduction) | High, dependent on epoxide purity | Potentially challenging for stereoselectivity |

| Advantages | Convergent, high enantioselectivity achievable | High stereospecificity, commercially available chiral intermediates | Utilizes readily available starting materials |

| Disadvantages | Requires synthesis of the β-amino ketone precursor | May involve multiple steps if epoxide is not commercial | Potential for side reactions, stereocontrol can be difficult |

| Potential Yield | Moderate to High | Moderate to High | Moderate |

Conclusion

The synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol can be effectively achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired stereochemical purity, and the scalability of the process. The asymmetric reduction of a β-amino ketone (Pathway I) and the ring-opening of a chiral epoxide (Pathway II) represent the most promising and well-controlled methods for obtaining enantiomerically pure product, which is often a critical requirement in drug development. Further process optimization and development may be required to adapt these general methodologies for large-scale production.

References

-

MySkinRecipes. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. [Link]

- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

The Unseen Architect: A Technical Guide to the Synthetic Utility and Mechanistic Potential of 3-Amino-3-(3-bromophenyl)propan-1-ol

For distribution to: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide deviates from a conventional mechanism of action analysis. Our subject, 3-Amino-3-(3-bromophenyl)propan-1-ol, is not a pharmacologically active agent with a defined biological target. Instead, it is a pivotal chiral building block, an "unseen architect," in the synthesis of potentially potent central nervous system (CNS) agents.[1] This document provides an in-depth exploration of its chemical attributes, its strategic importance in medicinal chemistry, and, by extension, the mechanisms of action of the complex molecules it is designed to create. We will dissect the role of its core structure in the activity of notable nervous system therapeutics, thereby illuminating the latent pharmacological potential held within this versatile intermediate.

Compound Profile: Chemical and Physical Properties

3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral amino alcohol. The presence of a bromine atom on the phenyl ring, an amino group, and a primary alcohol offers a triad of reactive sites for synthetic chemists.[1] Its chirality is of paramount importance in modern drug development, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO | PubChem[3] |

| Molecular Weight | 230.1 g/mol | MySkinRecipes[4] |

| CAS Number (Racemate) | 787615-13-8 | PubChem[3] |

| (R)-enantiomer CAS | 1213827-47-4 | BLD Pharm[5] |

| Appearance | Varies (typically a solid) | N/A |

| Key Functional Groups | Primary amine, Primary alcohol, Bromophenyl group | MySkinRecipes[1] |

The bromophenyl group is particularly noteworthy as it can be further functionalized through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

The Strategic Importance of Chiral Amino Alcohols in Drug Synthesis

Chiral amino alcohols are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs.[6][7] Their value lies in their ability to introduce specific stereochemistry and to be readily modified to interact with biological targets. The 3-amino-1-phenylpropanol scaffold, in particular, is the core of several successful CNS drugs.[4]

A Gateway to CNS Therapeutics

The primary utility of 3-Amino-3-(3-bromophenyl)propan-1-ol is as a precursor for molecules targeting the central nervous system, such as antidepressants and anticonvulsants.[1] Patent literature demonstrates that derivatives of 3-amino-1-phenylpropanol are key intermediates in the synthesis of drugs like:

-

Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI).[4][8]

-

Atomoxetine (Strattera®): A norepinephrine reuptake inhibitor (NRI).

-

Nisoxetine: Another potent and selective norepinephrine reuptake inhibitor.[4]

The general synthetic pathway involves the modification of the amino and alcohol functionalities of the 3-amino-1-phenylpropanol core.

Caption: Generalized synthetic route to CNS agents from a 3-amino-1-phenylpropanol precursor.

Inferred Mechanism of Action: Targeting Monoamine Transporters

While 3-Amino-3-(3-bromophenyl)propan-1-ol itself is not biologically active in the manner of a finished drug, the molecules derived from it have well-defined mechanisms of action. By examining these, we can understand the mechanistic contribution of its core structure. The primary targets of drugs like fluoxetine and atomoxetine are the presynaptic transporters for the neurotransmitters serotonin (SERT) and norepinephrine (NET).

Selective Serotonin Reuptake Inhibition (SSRI)

If 3-Amino-3-(3-bromophenyl)propan-1-ol were used to synthesize an analog of fluoxetine, its mechanism of action would be the inhibition of serotonin reuptake.

The Neurological Process:

-

Serotonin Release: In a neuronally active state, serotonin (5-HT) is released from the presynaptic neuron into the synaptic cleft.

-

Receptor Binding: Serotonin binds to postsynaptic receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ), propagating the nerve signal.

-

Reuptake: To terminate the signal, the presynaptic serotonin transporter (SERT) protein reabsorbs serotonin from the synaptic cleft back into the presynaptic neuron.

-

Inhibition: An SSRI, synthesized from a precursor like our topic compound, would bind to the SERT protein, blocking the reuptake of serotonin.

-

Therapeutic Effect: This blockage leads to an increased concentration of serotonin in the synaptic cleft, enhancing and prolonging its effect on the postsynaptic neuron. This is believed to be the primary mechanism behind the antidepressant and anxiolytic effects of SSRIs.

Caption: Mechanism of action of a Selective Serotonin Reuptake Inhibitor (SSRI) at the synapse.

Norepinephrine Reuptake Inhibition (NRI)

Similarly, if used in the synthesis of an atomoxetine-like molecule, the resulting drug would selectively inhibit the norepinephrine transporter (NET). The mechanism is analogous to that of SSRIs, but it involves the neurotransmitter norepinephrine. This leads to increased levels of norepinephrine in the synaptic cleft, which is the therapeutic basis for treating conditions like ADHD.

Experimental Protocols: Asymmetric Synthesis of the Core Scaffold

The synthesis of enantiomerically pure 3-amino-1-phenylpropanol derivatives is a critical step in producing effective and safe medications.[2] A common approach is the asymmetric reduction of a corresponding β-amino ketone.

Protocol: Asymmetric Reduction of a β-Amino Ketone

-

Reaction Setup: A solution of the precursor β-amino ketone (e.g., 3-amino-3-(3-bromophenyl)-1-propanone) is prepared in a suitable solvent such as methanol or isopropanol under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Preparation: A chiral catalyst, often a transition metal complex with a chiral ligand (e.g., a ruthenium-based catalyst), is added to the reaction mixture.

-

Hydrogen Source: A hydrogen donor, such as isopropanol or formic acid, is introduced.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) for a period determined by reaction monitoring (e.g., 12-48 hours).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove the catalyst and other water-soluble impurities. The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched 3-Amino-3-(3-bromophenyl)propan-1-ol.

-

Chiral Purity Analysis: The enantiomeric excess (ee) of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

3-Amino-3-(3-bromophenyl)propan-1-ol is a quintessential example of a molecule whose significance lies not in its own biological activity, but in the potential it unlocks. As a chiral building block, it provides the foundational stereochemistry and versatile chemical handles required to construct sophisticated CNS therapeutics.[1] Understanding its properties and synthetic applications allows researchers to appreciate the intricate design and development process of drugs that target complex neurological pathways. The true "mechanism of action" associated with this compound is, therefore, best understood through the lens of the powerful, life-altering medications it helps to create.

References

- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.

- Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US20040102651A1.

-

PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-3-Amino-3-(3-bromophenyl)propan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontiers in Catalysis. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs containing chiral γ‐amino alcohol units and methods for... Retrieved from [Link]

-

(2024). 3-Amino-3-phenylpropan-1-ol: A Versatile Pharmaceutical Intermediate for Drug Synthesis. Retrieved from [Link]

-

Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

Sources

- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 5. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 8. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

An In-depth Technical Guide to the Role of the Hydrochloride Salt in 3-Amino-3-(3-bromophenyl)propan-1-ol

This guide provides an in-depth technical analysis of 3-Amino-3-(3-bromophenyl)propan-1-ol, focusing on the critical role of its hydrochloride salt form in research and pharmaceutical development. It is intended for researchers, scientists, and drug development professionals who utilize amine-containing compounds and require a comprehensive understanding of the strategic advantages conferred by salt formation.

Introduction: The Strategic Importance of Physicochemical Form

3-Amino-3-(3-bromophenyl)propan-1-ol is a substituted aminopropanol derivative recognized for its utility as a building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a primary amine, a hydroxyl group, and a brominated phenyl ring, makes it a versatile intermediate for synthesizing more complex molecules.[2] However, the intrinsic properties of the "free base" or parent molecule are not always optimal for application, whether in a laboratory setting or a potential therapeutic context.

The conversion of an active pharmaceutical ingredient (API) or a key intermediate from its free base to a salt form is a fundamental strategy in pharmaceutical sciences, with approximately 50% of all drugs administered as salts.[3] The primary objective is to modify and optimize the molecule's physicochemical and biopharmaceutical properties.[3] This guide will elucidate the specific advantages of utilizing the hydrochloride (HCl) salt of 3-Amino-3-(3-bromophenyl)propan-1-ol, explaining the scientific rationale behind this common yet critical chemical manipulation.

The Fundamental Chemistry of Hydrochloride Salt Formation

The core of this transformation lies in a simple acid-base reaction.[4] The primary amine group in 3-Amino-3-(3-bromophenyl)propan-1-ol contains a lone pair of electrons on the nitrogen atom, making it basic and capable of accepting a proton (H⁺).[5] When reacted with hydrochloric acid (HCl), the amine is protonated, forming an ammonium cation. This positively charged ion then forms a strong ionic bond with the negatively charged chloride ion (Cl⁻), resulting in the crystalline ammonium salt.[4]

This conversion from a neutral, covalent molecule to an ionic salt fundamentally alters its physical and chemical properties.[6]

Figure 1: Conversion of the free base to its hydrochloride salt.

Comparative Physicochemical Analysis: Free Base vs. Hydrochloride Salt

The decision to use the hydrochloride salt is driven by a series of significant improvements in the molecule's properties, which are critical for handling, formulation, and biological efficacy.

| Property | 3-Amino-3-(3-bromophenyl)propan-1-ol (Free Base) | 3-Amino-3-(3-bromophenyl)propan-1-ol HCl (Salt) |

| Molecular Formula | C₉H₁₂BrNO[7] | C₉H₁₃BrClNO[8] |

| Molecular Weight | 230.10 g/mol [7] | 266.57 g/mol [8] |

| Physical Form | Not specified; potentially an oil or low-melting solid | White to Yellow Solid[8] |

| Aqueous Solubility | Expected to be low to moderate | Expected to be significantly higher |

| Chemical Stability | Amine group susceptible to oxidation | Ammonium ion is less prone to oxidative degradation[9] |

| Handling | Potentially difficult to handle if not a stable solid | Crystalline solid, easier to weigh and handle |

Table 1: Comparison of Physicochemical Properties.

Enhanced Aqueous Solubility

One of the most compelling reasons for converting a basic API to a salt form is to improve its aqueous solubility.[4] Many organic molecules, including the free base of our topic compound, tend to be nonpolar and have limited solubility in water.[4] This is a major hurdle in drug development, as poor solubility can lead to low and erratic absorption in the gastrointestinal tract, resulting in diminished bioavailability.[6]

The hydrochloride salt, being an ionic compound, readily dissociates in water into the protonated amine cation and the chloride anion. These charged species can form strong interactions with polar water molecules, leading to a dramatic increase in solubility.[5] This enhanced solubility is crucial for developing oral dosage forms that dissolve reliably and for preparing aqueous solutions for intravenous administration or in-vitro biological assays.[6]

Improved Stability and Shelf-Life

The free amine group in the parent compound can be susceptible to chemical degradation, particularly oxidation.[9] By protonating the amine to form the more stable ammonium ion, the hydrochloride salt protects this functional group, reducing its reactivity and minimizing degradation from atmospheric oxygen.[9]

Furthermore, hydrochloride salts are typically crystalline solids with well-defined melting points.[10] This crystalline nature imparts greater solid-state stability compared to the corresponding free bases, which may be amorphous, oily, or have low melting points.[10] A stable, crystalline solid is less susceptible to degradation from heat and moisture, leading to a longer shelf-life and more reliable storage.[6]

Superior Handling and Manufacturing Properties

From a practical standpoint, a stable, crystalline powder is far easier to handle, weigh, and formulate than a viscous oil or a low-melting solid.[11] The hydrochloride salt's solid form facilitates purification through recrystallization, ensuring high purity and batch-to-batch consistency.[6] These characteristics are essential for accurate dosing and are highly advantageous during pharmaceutical manufacturing, where processes like milling, blending, and tablet compression are common.[6]

Experimental Protocols for Salt Formation and Characterization

A self-validating system requires robust protocols to ensure the successful formation and thorough characterization of the desired salt form.

Protocol 1: Synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride

This protocol details the conversion of the free base to the hydrochloride salt. A similar procedure is often used in the synthesis of related compounds like fluoxetine hydrochloride.[12]

Objective: To prepare the hydrochloride salt from the free base with high purity and yield.

Materials:

-

3-Amino-3-(3-bromophenyl)propan-1-ol (free base)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid solution in diethyl ether (e.g., 2.0 M)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve a known quantity (e.g., 1.0 g) of 3-Amino-3-(3-bromophenyl)propan-1-ol free base in a minimum amount of anhydrous diethyl ether in a round-bottom flask.

-

Cooling: Place the flask in an ice-water bath and begin stirring.

-

Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid solution in diethyl ether dropwise to the stirred solution.

-

Precipitation: The hydrochloride salt will precipitate as a white or off-white solid. Continue stirring in the ice bath for an additional 30 minutes after the addition is complete to ensure full precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the product under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the resulting salt using techniques such as Melting Point, FTIR, and ¹H NMR spectroscopy.

Protocol 2: Comparative Characterization Workflow

Once synthesized, the hydrochloride salt must be rigorously compared against the free base. Key characterization techniques include Differential Scanning Calorimetry (DSC) to determine melting point and crystallinity, Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the ammonium salt, and Powder X-ray Diffraction (PXRD) to analyze the crystal structure.[13]

Figure 2: Experimental workflow for salt selection and characterization.

Conclusion

The conversion of 3-Amino-3-(3-bromophenyl)propan-1-ol to its hydrochloride salt is not merely a procedural step but a strategic decision rooted in the principles of pharmaceutical science. The formation of the hydrochloride salt imparts superior aqueous solubility, enhances chemical and physical stability, and improves handling characteristics.[4][6][11] These optimized properties are indispensable for the compound's effective use in drug discovery and development, ensuring reproducibility in experimental assays and providing a solid foundation for potential downstream formulation activities. This guide underscores the critical role that a well-chosen salt form plays in unlocking the full potential of a promising chemical entity.

References

- Bighley, L.D., Berge, S.M., & Mock, R.S. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology.

- Patel, V. K., & Parmar, V. K. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 19(1), 1-10.

- Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.

- Jain, A., & Gattani, S. (2009). Salt Selection in Drug Development. Pharmaceutical Technology, 33(10), 46-52.

- Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- U.S. Patent No. US20040102651A1. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Oreate AI. (2026). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety.

- Wikipedia. (2024). 3-Amino-1-propanol.

- Bocedi, A. (2025).

- Altan, C. L. (2018). Difference between amino acid free base and its hydrochloride salt?

- ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt?

- Ainurofiq, A., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Kent Academic Repository.

- Chemistry LibreTexts. (2022). Chemical Properties of Amines.

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2025).

-

Chemsrc. (n.d.). CAS#:1213827-47-4 | (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. pharmtech.com [pharmtech.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]

- 7. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL | 1379957-89-7 [sigmaaldrich.com]

- 9. pharmainfonepal.com [pharmainfonepal.com]

- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaoffer.com [pharmaoffer.com]

- 12. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(3-bromophenyl)propan-1-ol

Introduction

3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral building block of significant interest in pharmaceutical synthesis, particularly for central nervous system agents.[1] Its structure, featuring a primary amine, a primary alcohol, and a brominated phenyl ring, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery and development.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is primarily achieved through a suite of spectroscopic techniques.

This guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-3-(3-bromophenyl)propan-1-ol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this document synthesizes predictive data based on established principles of spectroscopy and data from analogous structures. Furthermore, it outlines field-proven, self-validating protocols for the acquisition of this data, designed for researchers and scientists in drug development. The causality behind experimental choices and data interpretation is emphasized to ensure both technical accuracy and practical utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-3-(3-bromophenyl)propan-1-ol, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Data

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic (H-2', H-4', H-5', H-6') | 7.2 - 7.6 | Multiplet | 4H | Protons on the aromatic ring are deshielded. The substitution pattern will lead to complex splitting. |

| Methine (CH-NH₂) | ~4.2 | Triplet | 1H | This proton is adjacent to the electron-withdrawing phenyl ring and the nitrogen atom, shifting it downfield. It will be split by the adjacent CH₂ group. |

| Methylene (CH₂-OH) | ~3.7 | Triplet | 2H | These protons are adjacent to the electronegative oxygen atom, causing a downfield shift. They are split by the neighboring CH₂ group. |

| Methylene (CH-CH₂) | ~2.0 | Multiplet | 2H | This methylene group is adjacent to two other proton environments, leading to complex splitting. |

| Amine (NH₂) | Variable (broad) | Singlet | 2H | The chemical shift is highly dependent on solvent and concentration. Proton exchange often leads to a broad singlet. |

| Hydroxyl (OH) | Variable (broad) | Singlet | 1H | Similar to the amine protons, the hydroxyl proton's shift is variable and often appears as a broad singlet due to hydrogen bonding and exchange. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show a distinct signal for each of the nine carbon atoms in the molecule.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-Br (C-3') | ~122 | The carbon directly attached to bromine is deshielded, but the effect is less pronounced than for other halogens. |

| Aromatic (C-1', C-2', C-4', C-5', C-6') | 125 - 145 | Carbons of the phenyl ring resonate in this typical region. The ipso-carbon (C-1') will be further downfield. |

| CH-NH₂ | ~55 | This carbon is attached to the electronegative nitrogen atom. |

| CH₂-OH | ~60 | This carbon is attached to the electronegative oxygen atom, resulting in a downfield shift. |

| CH-CH₂ | ~40 | This aliphatic carbon is less deshielded than those attached to heteroatoms. |

Experimental Protocol for NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data. The use of a deuterated solvent is crucial to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[2][3]

-

Sample Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.[2]

-

Accurately weigh 10-20 mg of 3-Amino-3-(3-bromophenyl)propan-1-ol.

-

Transfer the sample into a clean, high-quality NMR tube (e.g., Wilmad or Norell).

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the sample's solubility.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer.

-

Visually inspect the solution to ensure there are no suspended particles. If particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp spectral lines.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The IR spectrum of 3-Amino-3-(3-bromophenyl)propan-1-ol will display characteristic absorption bands for its alcohol, amine, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 (broad) | O-H stretch | Alcohol | The broadness of this peak is a hallmark of hydrogen bonding. |

| 3350 - 3250 (two bands) | N-H stretch | Primary Amine | Primary amines typically show two stretching bands (symmetric and asymmetric). |

| 3100 - 3000 | C-H stretch | Aromatic | Stretching of C-H bonds on the phenyl ring. |

| 2950 - 2850 | C-H stretch | Aliphatic | Stretching of C-H bonds in the propanol chain. |

| ~1600, ~1475 | C=C stretch | Aromatic | Characteristic skeletal vibrations of the phenyl ring. |

| ~1600 | N-H bend | Primary Amine | Scissoring vibration of the -NH₂ group. |

| ~1050 | C-O stretch | Primary Alcohol | Stretching of the C-O single bond. |

| 1100 - 1000 | C-N stretch | Amine | Stretching of the C-N single bond. |

| 700 - 500 | C-Br stretch | Aryl Halide | The C-Br bond vibration appears in the fingerprint region. |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-FTIR is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[5][6]

-

Instrument Preparation:

-

Ensure the ATR crystal (commonly diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Record a background spectrum. This involves scanning with no sample on the crystal. The instrument will store this and subtract it from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the 3-Amino-3-(3-bromophenyl)propan-1-ol sample directly onto the center of the ATR crystal.

-

If the sample is a solid, lower the press and apply firm, even pressure to ensure good contact between the sample and the crystal.

-

Initiate the scan to collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

-

Post-Analysis:

-

Clean the ATR crystal thoroughly to remove all traces of the sample.

-

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural information from fragmentation patterns.

Predicted Mass Spectrometry Data

For 3-Amino-3-(3-bromophenyl)propan-1-ol (Molecular Formula: C₉H₁₂BrNO, Molecular Weight: ~230.1 g/mol ), we can predict the following key features in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum.

| m/z Value | Ion | Rationale |

| 231/233 | [M+H]⁺ (ESI) or M⁺˙ (EI) | The molecular ion peak. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br). |

| 213/215 | [M-H₂O]⁺˙ | Loss of a water molecule from the alcohol functional group. |

| 200/202 | [M-CH₂OH]⁺ | Cleavage of the C1-C2 bond, with loss of the hydroxymethyl radical. |

| 184/186 | [C₇H₇Br]⁺ | Benzylic cleavage, a common fragmentation pathway. |

| 172 | [C₉H₁₂NO]⁺ | Loss of the bromine radical. |

| 104 | [C₇H₆N]⁺ | A fragment resulting from cleavage of the propyl chain. |

Experimental Protocol for Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like the target compound, often yielding a prominent protonated molecular ion [M+H]⁺.[7]

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity, volatile solvent such as methanol or acetonitrile.[8]

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[9]

-

To promote protonation, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the final solution.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's tubing.[8]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Use a heated drying gas (typically nitrogen) to facilitate solvent evaporation from the droplets.[10]

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500 Da).

-

Sources

- 1. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol [myskinrecipes.com]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. mt.com [mt.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to Investigating the Neurotransmitter Interactions of 3-Amino-3-(3-bromophenyl)propan-1-ol

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of the neurotransmitter interactions of the novel compound, 3-Amino-3-(3-bromophenyl)propan-1-ol. Given its structural characteristics as a chiral building block for central nervous system (CNS) active agents, including potential antidepressants and anticonvulsants, a thorough understanding of its pharmacological profile is paramount for any drug development program. This document outlines a multi-tiered approach, commencing with in silico predictive modeling, progressing through rigorous in vitro receptor binding and neurotransmitter transporter assays, and culminating in ex vivo and in vivo validation methodologies. Detailed, field-proven protocols are provided for each experimental stage, emphasizing scientific integrity, causality behind experimental choices, and self-validating systems. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of this and structurally similar compounds.

Introduction: The Rationale for Investigation

3-Amino-3-(3-bromophenyl)propan-1-ol is a synthetic, chiral molecule featuring a primary amine, a primary alcohol, and a brominated phenyl ring. Its utility as a scaffold in the synthesis of CNS-targeted pharmaceuticals suggests inherent properties that may facilitate interaction with neurological targets. The presence of a primary amine is a common feature in many neurotransmitters and neuromodulators, hinting at potential interactions with monoamine transporters or receptors. The bromophenyl moiety offers opportunities for further chemical modification, making a detailed understanding of the parent molecule's pharmacology crucial for guiding future structure-activity relationship (SAR) studies.

This guide, therefore, presents a logical and efficient workflow to comprehensively profile the neurotransmitter interactions of 3-Amino-3-(3-bromophenyl)propan-1-ol, with the goal of identifying its primary molecular targets and mechanism of action within the CNS.

Preliminary Assessment: In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial insights into the potential biological targets of 3-Amino-3-(3-bromophenyl)propan-1-ol. These in silico approaches leverage the compound's structure to predict its interactions with a vast array of proteins.

Causality of Choice: This initial step is a cost-effective and rapid way to prioritize experimental efforts by generating a ranked list of potential targets. By comparing the structure of our compound to libraries of known ligands with established biological activities, we can form an early hypothesis about its mechanism of action.[1][2][3][4][5]

Cheminformatics-Based Target Prediction

Several computational techniques can be employed to predict the biological targets of a small molecule based on its chemical structure. These methods rely on the principle of chemical similarity, where molecules with similar structures are likely to have similar biological activities.

-

Similarity Ensemble Approach (SEA): This method compares the 2D structural similarity of the test compound to sets of known ligands for a wide range of biological targets.[1]

-

Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) of the test compound and screens for proteins with binding sites that can accommodate this pharmacophore.

-

Machine Learning Models: Various machine learning algorithms can be trained on large datasets of compound-target interactions to predict the probability of a novel compound binding to specific targets.[4][5]

Protocol: In Silico Target Prediction

-